molecular formula C10H16O2 B1616695 4-Vinylcyclohexyl acetate CAS No. 94386-62-6

4-Vinylcyclohexyl acetate

Cat. No.: B1616695
CAS No.: 94386-62-6
M. Wt: 168.23 g/mol
InChI Key: OYQZJQGITSAUBC-UHFFFAOYSA-N
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Description

4-Vinylcyclohexyl acetate (CAS: 94386-62-6) is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Key physical properties include:

  • Density: 0.96 g/cm³
  • Boiling Point: 206.4°C at 760 mmHg
  • Flash Point: 69.2°C
  • Vapor Pressure: 0.238 mmHg at 25°C .

The compound features a cyclohexyl ring substituted with a vinyl group and an acetate ester. Its structure confers moderate polarity, influencing solubility and reactivity.

Properties

CAS No.

94386-62-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4-ethenylcyclohexyl) acetate

InChI

InChI=1S/C10H16O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3

InChI Key

OYQZJQGITSAUBC-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)C=C

Canonical SMILES

CC(=O)OC1CCC(CC1)C=C

Other CAS No.

94386-62-6

Origin of Product

United States

Chemical Reactions Analysis

Palladium-Catalyzed Enantioselective β-Hydride Elimination

The Trost ligand-enabled desymmetric β-hydride elimination reaction using 1-vinylcyclohexyl acetate enables the construction of chiral cyclohexenes with remote C4 stereocenters (Fig. 1) . Key parameters include:

ParameterValue/Description
Catalyst SystemPd₂(dba)₃·CHCl₃ (0.75 mol%) + L11 (1.8 mol%)
Solvent1,4-Dioxane
Temperature50°C
Reaction Time12 h
Typical Yield81–94%
Enantiomeric Excess (ee)88–93%

Substrate Scope :

  • Aromatic substituents : Tolerates electron-donating (Me, MeO) and electron-withdrawing (Cl, F, CN, CF₃) groups (2a–2g) .

  • Heteroatoms : Compatible with 4-O-benzyl (72% ee) and 4-N-phthalimide (90% ee) derivatives .

  • Quaternary centers : Efficiently forms spirobicyclic products (3e–3f) with 86–94% ee .

Mechanistic Insights :

  • Kinetic isotope effect (KIE) : KIE = 3.5 indicates β-hydride elimination is rate-limiting .

  • DFT calculations : Transition state TS E (ΔG‡ = 14.3 kcal/mol) favors (R)-enantiomer via van der Waals interactions between ligand and substrate (Fig. 2) .

text
1-vinylcyclohexyl acetate → π-allyl-Pd intermediate → β-H elimination → (R)-cyclohexene + HOAc

Hydrogen Esterification Pathways

While direct data on 4-vinylcyclohexyl acetate synthesis is limited, analogous routes for cyclohexenyl esters suggest:

  • Catalyst : Cobalt octacarbonyl/pyridine (3.75–7.5 molar ratio pyridine/Co) .

  • Conditions : 75–120 atm CO, 120°C, 6 h .

  • Outcome : Produces β-cyclohexenyl esters with >90% regioselectivity .

Oxidative Functionalization

Manganese(III)-mediated radical cyclizations of structurally related substrates (e.g., 4-pentenyl Meldrum’s acid) proceed via:

  • Enolate formation

  • Mn-mediated alkene addition

  • Radical cyclization (e.g., cyclohexene formation) .

Experimental Data :

  • Reagent : Mn(OAc)₃ in AcOH/EtOH .

  • Temperature : 55–60°C .

  • Outcome : Mixtures of lactones and alkenes (e.g., 45:44 ratio in AcOH) .

Stability Considerations

4-Vinylcyclohexene derivatives show thermal sensitivity:

  • Reactive distillation limits : <60°C to prevent side reactions .

  • Catalyst compatibility : Requires acid-stable resins (e.g., sulfonated styrene) .

This compound’s reactivity profile highlights its versatility in asymmetric synthesis and industrial catalysis, though precise applications require strict control of steric and electronic parameters.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Vinylcyclohexyl Acetate
  • Structure : Cyclohexyl ring with vinyl (-CH₂CH₂) and acetate (-OAc) substituents.
  • Key Features : Combines steric bulk (cyclohexyl) with reactive sites (vinyl for polymerization, acetate for esterification).
Comparators :

Cyclohexyl Acetate (CAS: 622-45-7): Lacks the vinyl group, simplifying reactivity. Used in fragrances and solvents .

Vinyl Acetate (CAS: 108-05-4): A monomer with a vinyl group directly attached to acetate. Polymerizes to form polyvinyl acetate (PVA), used in adhesives and paints .

A carcinogen (IARC 2B) used as a polymer additive .

4-(4-Oxocyclohexyl)Phenyl Acetate (CAS: 156139-91-2): Features a ketone and phenyl group, increasing hydrophobicity. Used in research settings .

Physical and Chemical Properties

Property This compound Cyclohexyl Acetate Vinyl Acetate 4-Vinylcyclohexene 4-(4-Oxocyclohexyl)Phenyl Acetate
Molecular Formula C₁₀H₁₆O₂ C₈H₁₄O₂ C₄H₆O₂ C₈H₁₂ C₁₄H₁₆O₃
Molecular Weight 168.23 g/mol 142.20 g/mol 86.09 g/mol 108.18 g/mol 232.27 g/mol
Boiling Point 206.4°C 173°C¹ 72°C 129°C² Not reported
Density 0.96 g/cm³ 0.97 g/cm³³ 0.93 g/cm³ 0.84 g/cm³ Not reported
Flash Point 69.2°C 62°C³ -8°C (flammable) 25°C (flammable) Not reported
Key Applications Polymer intermediates? Solvents, fragrances Adhesives, paints Polymer additive Research chemical

¹ Estimated from analog data; ² From general chemical databases; ³ From Safety Data Sheets .

Reactivity and Stability

  • This compound : The acetate group enhances stability compared to vinyl ethers, while the vinyl group allows polymerization. Likely resistant to hydrolysis under ambient conditions.
  • Vinyl Acetate : Highly reactive due to the terminal vinyl group; prone to radical polymerization .
  • 4-Vinylcyclohexene : Oxidizes readily, forming peroxides; incompatible with strong acids/oxidizers .

Toxicological Profiles

Compound Acute Toxicity (Oral LD₅₀) Carcinogenicity Other Risks
This compound Not reported Not classified Potential esterase inhibition
Cyclohexyl Acetate Low (rat LD₅₀: >2,000 mg/kg) Not classified Skin/eye irritant
Vinyl Acetate Moderate (rat LD₅₀: 2,920 mg/kg) IARC Group 2B Respiratory irritant
4-Vinylcyclohexene Rat LD₅₀: 6,300 mg/kg IARC Group 2B Flammable, carcinogenic

Environmental and Regulatory Considerations

  • 4-Vinylcyclohexene: Classified as a Category 2 carcinogen and reproductive toxin; regulated under OSHA and GHS .
  • Vinyl Acetate : Volatile organic compound (VOC) with emissions controls in industrial settings .
  • This compound: Limited ecotoxicological data; likely persistent due to ester group stability.

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